Cas no 352351-55-4 (N-Fmoc-ethylenediamine hydrobromide)

N-Fmoc-ethylenediamine hydrobromide 化学的及び物理的性質
名前と識別子
-
- 9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate,hydrobromide
- N-FMoc-ethylenediaMine hydrobroMide
- DTXSID20583805
- DB-101720
- SCHEMBL2216954
- CS-0162426
- 9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrobromide
- 9H-FLUOREN-9-YLMETHYL N-(2-AMINOETHYL)CARBAMATE HYDROBROMIDE
- BS-46326
- E75270
- N-Fmoc-ethylenediamine hydrobromide, >=98.0% (AT)
- 9-Fluorenylmethyl N-(2-aminoethyl)carbamate hydrobromide
- (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrobromide
- (9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate--hydrogen bromide (1/1)
- 352351-55-4
- N-Fmoc-ethylenediamine (hydrobromide)
- DTXCID80534570
- N-Fmoc-ethylenediamine hydrobromide
-
- MDL: MFCD01863041
- インチ: InChI=1S/C17H18N2O2.BrH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H
- InChIKey: KZRZVRGZNSCCBV-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Br
計算された属性
- せいみつぶんしりょう: 362.06299g/mol
- どういたいしつりょう: 362.06299g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 339
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.4Ų
じっけんとくせい
- ゆうかいてん: ~165 °C (dec.)
N-Fmoc-ethylenediamine hydrobromide セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36
- 福カードFコード:3-10-21
-
危険物標識:
- ちょぞうじょうけん:2-8°C
N-Fmoc-ethylenediamine hydrobromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1233066-5g |
(9H-Fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrobromide |
352351-55-4 | 97% | 5g |
¥10697.00 | 2024-05-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BL002-1g |
N-Fmoc-ethylenediamine hydrobromide |
352351-55-4 | 97% | 1g |
2965.0CNY | 2021-07-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BL002-50mg |
N-Fmoc-ethylenediamine hydrobromide |
352351-55-4 | 97% | 50mg |
338.0CNY | 2021-07-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BL002-200mg |
N-Fmoc-ethylenediamine hydrobromide |
352351-55-4 | 97% | 200mg |
846.0CNY | 2021-07-17 | |
Cooke Chemical | BD0438753-100mg |
(9H-Fluoren-9-yl)methyl(2-aminoethyl)carbamatehydrobromide |
352351-55-4 | 97% | 100mg |
RMB 501.60 | 2025-02-21 | |
1PlusChem | 1P003THS-250mg |
N-Fmoc-ethylenediamine hydrobromide |
352351-55-4 | 97% | 250mg |
$108.00 | 2024-05-04 | |
1PlusChem | 1P003THS-100mg |
N-Fmoc-ethylenediamine hydrobromide |
352351-55-4 | 97% | 100mg |
$76.00 | 2024-05-04 | |
Aaron | AR003TQ4-100mg |
N-Fmoc-ethylenediamine hydrobromide |
352351-55-4 | 97% | 100mg |
$101.00 | 2025-02-12 | |
Aaron | AR003TQ4-1g |
N-Fmoc-ethylenediamine hydrobromide |
352351-55-4 | 97% | 1g |
$358.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1216587-5g |
(9H-fluoren-9-yl)methyl (2-aminoethyl)carbamate hydrobromide |
352351-55-4 | 95% | 5g |
$1300 | 2025-02-26 |
N-Fmoc-ethylenediamine hydrobromide 関連文献
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
Related Articles
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
N-Fmoc-ethylenediamine hydrobromideに関する追加情報
N-Fmoc-ethylenediamine hydrobromide: A Key Intermediate in Modern Pharmaceutical Synthesis
N-Fmoc-ethylenediamine hydrobromide (CAS No. 352351-55-4) is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical synthesis and biotechnology. This compound, characterized by its unique structural and functional properties, serves as a crucial intermediate in the development of various therapeutic agents. Its molecular structure, featuring an N-Fmoc (N-fluorenylmethyloxycarbonyl) protecting group and ethylenediamine backbone, makes it particularly valuable in peptide synthesis and other complex organic reactions.
The significance of N-Fmoc-ethylenediamine hydrobromide lies in its role as a building block for more complex molecules. In recent years, advancements in synthetic chemistry have highlighted its utility in the production of peptidomimetics and bioconjugates, which are increasingly being explored for their potential in drug discovery and medical applications. The N-Fmoc group, known for its stability and ease of removal under mild conditions, allows for precise control during peptide coupling reactions, making this compound an indispensable tool for synthetic chemists.
Recent research has demonstrated the versatility of N-Fmoc-ethylenediamine hydrobromide in addressing various pharmaceutical challenges. For instance, studies have shown its effectiveness in the synthesis of novel antiviral agents, where the ethylenediamine moiety plays a critical role in stabilizing the target molecule's conformation. Additionally, its application in the development of targeted drug delivery systems has been investigated, leveraging its ability to form stable complexes with therapeutic payloads.
The chemical properties of N-Fmoc-ethylenediamine hydrobromide make it particularly suitable for use in solid-phase peptide synthesis (SPPS). In SPPS, the N-Fmoc group provides a protected amine that can be selectively deprotected to allow for sequential coupling of amino acids. This method has revolutionized peptide synthesis, enabling the rapid production of complex peptides that would be otherwise challenging to obtain through traditional solution-phase methods.
Moreover, the hydrobromide salt form of N-Fmoc-ethylenediamine hydrobromide enhances its solubility and stability, making it more accessible for industrial-scale applications. This has been particularly beneficial in large-scale peptide manufacturing, where consistent quality and yield are paramount. The compound's stability under various storage conditions also ensures that it remains viable for extended periods, reducing waste and improving cost-efficiency.
In the realm of drug discovery, N-Fmoc-ethylenediamine hydrobromide has been utilized in the development of enzyme inhibitors and receptor ligands. Its ability to participate in multiple types of chemical reactions—such as amide bond formation and Schiff base condensation—makes it a versatile reagent for constructing diverse molecular architectures. Researchers have exploited these properties to design molecules with enhanced binding affinity and selectivity towards biological targets.
The impact of N-Fmoc-ethylenediamine hydrobromide extends beyond academic research into practical pharmaceutical applications. Its use has been documented in clinical trials where it contributes to the synthesis of lead compounds that show promise in treating various diseases. The compound's role in these trials underscores its importance as a reliable intermediate in drug development pipelines.
As synthetic methodologies continue to evolve, the demand for high-quality intermediates like N-Fmoc-ethylenediamine hydrobromide is expected to grow. Innovations such as flow chemistry and automated synthesis platforms have further highlighted its utility by enabling more efficient and scalable production processes. These advancements are likely to drive further exploration into new applications and derivatives of this compound.
The future prospects of N-Fmoc-ethylenediamine hydrobromide are also influenced by ongoing research into green chemistry principles. Efforts to develop more sustainable synthetic routes are increasingly focusing on minimizing waste and reducing hazardous byproducts. The compound's compatibility with these approaches makes it a promising candidate for future pharmaceutical innovations that align with environmental considerations.
In conclusion, N-Fmoc-ethylenediamine hydrobromide (CAS No. 352351-55-4) is a multifaceted compound with broad applications in pharmaceutical synthesis and biotechnology. Its unique structural features and chemical properties make it an essential intermediate for developing advanced therapeutic agents. As research continues to uncover new possibilities, this compound is poised to remain a cornerstone of modern drug discovery efforts.
352351-55-4 (N-Fmoc-ethylenediamine hydrobromide) 関連製品
- 2140305-23-1(N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine)
- 2680813-68-5(4-(Trifluoroacetyl)-1,4-thiazepane-6-carboxylic acid)
- 2309455-10-3(2-{[5-(4-bromo-1-methyl-1H-imidazol-2-yl)-2-azabicyclo[2.2.1]heptan-5-yl]oxy}acetic acid)
- 581-72-6(Naphthalene, 2-(bromomethyl)-6-fluoro-)
- 2034314-50-4((5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone)
- 86364-79-6(UNDECANE, 11-BROMO-1,1,1-TRIFLUORO-)
- 66074-30-4(5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid)
- 1273655-05-2(3-AMINO-3-(3-BROMO-2-FLUOROPHENYL)PROPANOIC ACID)
- 2136890-73-6((3S)-3-amino-3-(2-bromothiophen-3-yl)propanamide)
- 1251709-72-4(1-{4-(2-methoxybenzamido)phenylmethyl}-N-(2-methylphenyl)-1H-imidazole-4-carboxamide)




